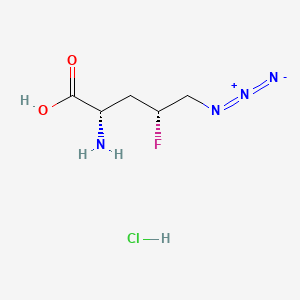![molecular formula C10H17N B13459673 1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
1-Azadispiro[3.1.4^{6}.1^{4}]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azadispiro[3.1.4{6}.1{4}]undecane is a unique spiro compound characterized by its distinct molecular structure, which includes two spiro-connected rings.
Preparation Methods
Chemical Reactions Analysis
1-Azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azadispiro[3.1.4{6}.1{4}]undecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
Comparison with Similar Compounds
1-Azadispiro[3.1.4{6}.1{4}]undecane can be compared with other similar spiro compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spiro structure but with different ring sizes and nitrogen positioning .
1,3-Diazaspiro[4.6]undecane-2,4-dione: This compound has a similar spiro structure but includes additional nitrogen atoms and a dione functional group.
The uniqueness of 1-Azadispiro[3.1.4{6}.1
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)7-10(8-9)5-6-11-10/h11H,1-8H2 |
InChI Key |
VUFUKQVPXWJIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2)CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


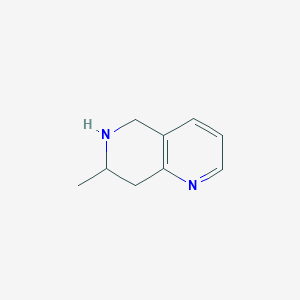
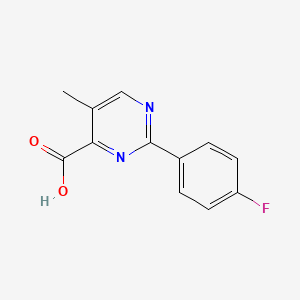
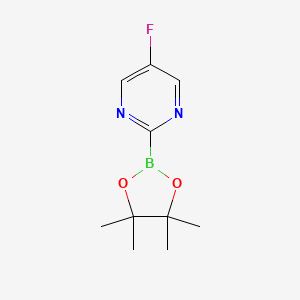
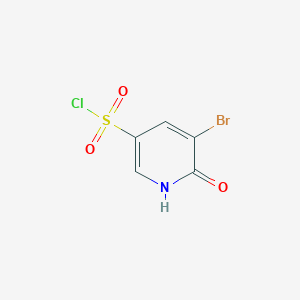
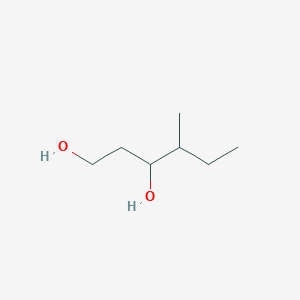
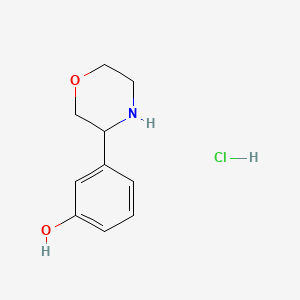
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
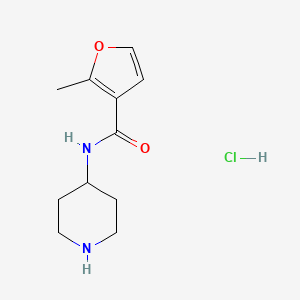
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
